molecular formula C12H14O2 B3192491 1-Phenyl-1,5-hexanedione CAS No. 6303-82-8

1-Phenyl-1,5-hexanedione

Cat. No. B3192491
Key on ui cas rn: 6303-82-8
M. Wt: 190.24 g/mol
InChI Key: SKIYUUSLSVEHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05004743

Procedure details

To a -10° C. solution of 4-acetylbutyric acid (1 mm, 130 mg) in benzene (1.5 cc) and dichloromethane (1.5 cc) was added oxalyl chloride (1.1 mm, 140 mg) followed by a drop of N,N-dimethylformamide; the mixture was then brought to 25° C. for 30 minutes. It was then cooled to -10° C. and AlCl3 (2 mm, 266 mg) was added portion wise and the mixture held at 0° C. for 1 hour. Ice was added, followed by 1N HCl. Then the product was extracted with ethyl acetate (2×10 cc). The organic phase was washed with dilute NaHCO3 /brine and the solvents removed in vacuo to afford the title compound.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
266 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][CH2:5][CH2:6][C:7]([OH:9])=O)(=[O:3])[CH3:2].[C:10](Cl)(=O)[C:11](Cl)=O.[Al+3].[Cl-].[Cl-].[Cl-].Cl>C1C=CC=CC=1.ClCCl.CN(C)C=O>[C:7]([CH2:6][CH2:5][CH2:4][C:1](=[O:3])[CH3:2])(=[O:9])[C:11]1[CH:10]=[CH:5][CH:4]=[CH:1][CH:2]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
C(C)(=O)CCCC(=O)O
Name
Quantity
140 mg
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
1.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
266 mg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture held at 0° C. for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Ice was added
EXTRACTION
Type
EXTRACTION
Details
Then the product was extracted with ethyl acetate (2×10 cc)
WASH
Type
WASH
Details
The organic phase was washed with dilute NaHCO3 /brine
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)CCCC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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